molecular formula C16H13NO4 B8706746 4-[2-(2-Oxo-1,3-benzoxazol-3(2H)-yl)ethoxy]benzaldehyde CAS No. 142649-91-0

4-[2-(2-Oxo-1,3-benzoxazol-3(2H)-yl)ethoxy]benzaldehyde

Cat. No. B8706746
M. Wt: 283.28 g/mol
InChI Key: KJEZFSSXQNYARA-UHFFFAOYSA-N
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Patent
US06919362B2

Procedure details

Dissolve benzoxazolinone (0.024 mol) in dimethylformamide and add potassium carbonate (0.047 mol). Heat at reflux for 20 minutes and then add the compound obtained in Step A (0.021 mol). Stir magnetically at reflux for 80 minutes. Hydrolyse the reaction mixture in 150 ml of water, suction-filter off the resulting precipitate and recrystallise it from a 5/5 cyclohexane/toluene mixture.
Quantity
0.024 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.047 mol
Type
reactant
Reaction Step Two
Quantity
0.021 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[O:10][C:8](=[O:9])[NH:7][C:5]=2[CH:6]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:18][CH2:19][O:20][C:21]1[CH:28]=[CH:27][C:24]([CH:25]=[O:26])=[CH:23][CH:22]=1>CN(C)C=O>[O:9]=[C:8]1[N:7]([CH2:18][CH2:19][O:20][C:21]2[CH:28]=[CH:27][C:24]([CH:25]=[O:26])=[CH:23][CH:22]=2)[C:5]2[CH:6]=[CH:1][CH:2]=[CH:3][C:4]=2[O:10]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.024 mol
Type
reactant
Smiles
C=1C=CC2=C(C1)NC(=O)O2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.047 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0.021 mol
Type
reactant
Smiles
ClCCOC1=CC=C(C=O)C=C1

Conditions

Stirring
Type
CUSTOM
Details
Stir magnetically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 80 minutes
Duration
80 min
FILTRATION
Type
FILTRATION
Details
Hydrolyse the reaction mixture in 150 ml of water, suction-filter off the resulting precipitate
CUSTOM
Type
CUSTOM
Details
recrystallise it from a 5/5 cyclohexane/toluene mixture

Outcomes

Product
Name
Type
Smiles
O=C1OC2=C(N1CCOC1=CC=C(C=O)C=C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.